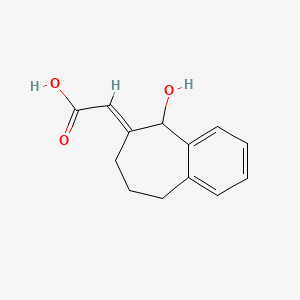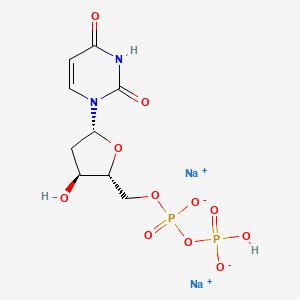
2/'-Deoxyuridine-5/'-diphosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyuridine-5’-diphosphate sodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxy sugar. This compound is essential in various biochemical processes, particularly in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyuridine-5’-diphosphate sodium salt typically involves the phosphorylation of 2’-deoxyuridine. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates. The resulting product is then purified through ion-exchange chromatography to obtain the sodium salt form.
Industrial Production Methods: Industrial production of 2’-deoxyuridine-5’-diphosphate sodium salt often involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is typically stored under cold conditions to maintain stability.
化学反応の分析
Types of Reactions: 2’-Deoxyuridine-5’-diphosphate sodium salt undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to triphosphate forms.
Hydrolysis: Breakdown into monophosphate and free uridine derivatives.
Substitution: Replacement of the uracil base with other nucleobases.
Common Reagents and Conditions:
Phosphorylation: Phosphoryl chloride (POCl3), pyridine, anhydrous conditions.
Hydrolysis: Acidic or enzymatic conditions.
Substitution: Various nucleophilic agents under controlled pH and temperature.
Major Products:
Phosphorylation: 2’-Deoxyuridine-5’-triphosphate.
Hydrolysis: 2’-Deoxyuridine-5’-monophosphate and uridine derivatives.
Substitution: Modified nucleotides with different bases.
科学的研究の応用
2’-Deoxyuridine-5’-diphosphate sodium salt is widely used in scientific research due to its role in DNA synthesis and repair. Some key applications include:
Chemistry: Used as a precursor in the synthesis of other nucleotide analogs.
Biology: Essential in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
作用機序
The primary mechanism of action of 2’-deoxyuridine-5’-diphosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This reaction is crucial for maintaining the balance of nucleotide pools within the cell and ensuring the fidelity of DNA synthesis. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA repair and apoptosis.
類似化合物との比較
2’-Deoxyuridine-5’-monophosphate: A precursor in the synthesis of 2’-deoxyuridine-5’-diphosphate.
2’-Deoxyuridine-5’-triphosphate: A higher phosphorylated form involved in DNA synthesis.
2’-Deoxycytidine-5’-triphosphate: Another nucleotide analog used in DNA replication.
Uniqueness: 2’-Deoxyuridine-5’-diphosphate sodium salt is unique due to its specific role in the synthesis of deoxythymidine monophosphate, a critical step in DNA replication and repair. Its ability to be phosphorylated to the triphosphate form and incorporated into DNA makes it a valuable tool in molecular biology and therapeutic research.
特性
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O11P2.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXRPMGWFALFO-CDNBRZBRSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na2O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102814-06-2 |
Source


|
| Record name | 2'-Deoxyuridine 5'-diphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)
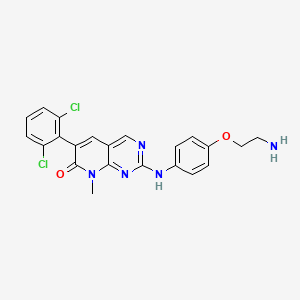
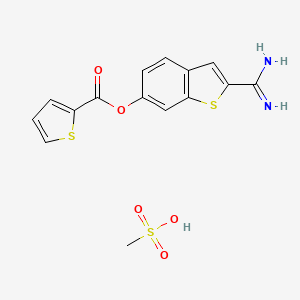
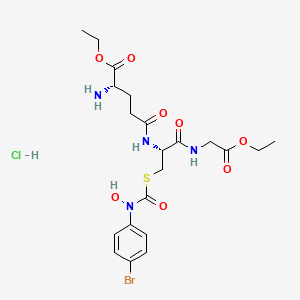
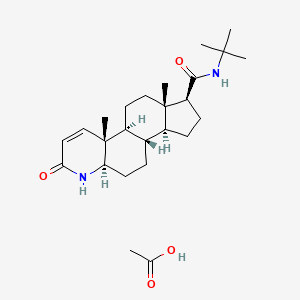
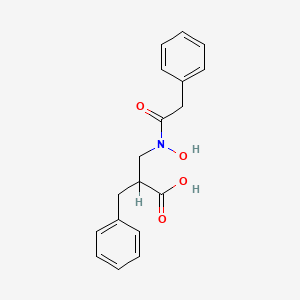
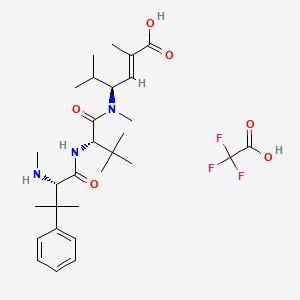
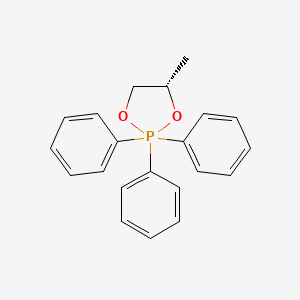

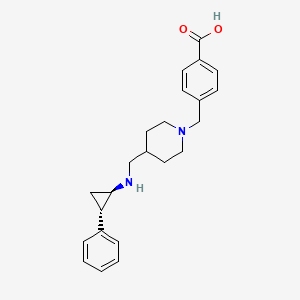
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)
